molecular formula C18H16N6O B2886278 (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 497865-50-6

(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B2886278
CAS No.: 497865-50-6
M. Wt: 332.367
InChI Key: OOMJJJHQNNNKLW-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(2-(2-Ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a triazolophthalazine derivative featuring a hydrazinyl linker conjugated to a 2-ethoxybenzylidene moiety. This compound belongs to a class of heterocyclic molecules known for diverse bioactivities, including anticancer, antimicrobial, and bromodomain inhibition . Its structure combines the planar phthalazine core with a triazole ring, enabling DNA intercalation and topoisomerase II inhibition, while the 2-ethoxybenzylidene group may enhance target specificity and pharmacokinetic properties .

Properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-2-25-16-10-6-3-7-13(16)11-19-21-17-14-8-4-5-9-15(14)18-22-20-12-24(18)23-17/h3-12H,2H2,1H3,(H,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMJJJHQNNNKLW-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NN3C=NN=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NN3C=NN=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the VEGFR-2 enzyme . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in cancer therapy, as inhibiting angiogenesis can prevent the growth and spread of tumors.

Mode of Action

The compound interacts with the VEGFR-2 enzyme, inhibiting its activity This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the formation of new blood vessels

Biochemical Pathways

By inhibiting the VEGFR-2 enzyme, the compound affects the VEGF signaling pathway, which is primarily responsible for angiogenesis. The downstream effects of this inhibition include reduced vascular permeability and decreased proliferation and migration of endothelial cells, all of which contribute to the suppression of angiogenesis.

Result of Action

The inhibition of the VEGFR-2 enzyme by this compound leads to a decrease in angiogenesis. This can result in the suppression of tumor growth and spread, as tumors rely on angiogenesis for their growth and metastasis. Therefore, this compound has potential as an anticancer agent.

Biological Activity

The compound (E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine is a member of the triazolo-phthalazine family, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its efficacy against different cancer cell lines and other biological targets.

Chemical Formula

  • Molecular Formula : C₁₄H₁₄N₆O
  • Molecular Weight : 282.307 g/mol

Structural Features

The compound features a triazolo ring fused to a phthalazine moiety, which is known for its diverse biological activities. The presence of the ethoxybenzylidene group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have shown that various derivatives of triazolo-phthalazines exhibit significant anticancer properties. The following table summarizes the anticancer activity of selected compounds related to this class:

Compound IDCell LineIC50 (µM)Reference
Compound 23Hepatocellular carcinoma15.05
Compound 24Hepatocellular carcinoma17.23
Compound 6oHCT-116 (Colon cancer)7 ± 0.06
Compound 6oMCF-7 (Breast cancer)16.98 ± 0.15

Case Studies:

  • Hepatocellular Carcinoma : In a study evaluating the cytotoxicity of synthesized triazolo-phthalazines, compound 23 demonstrated the highest inhibitory effect against HepG2 cells, with an IC50 value of 15.05 µM, indicating potent anticancer activity .
  • Breast and Colon Cancer : Another study highlighted compound 6o as the most effective against both HCT-116 and MCF-7 cancer cell lines, with IC50 values indicating strong anti-proliferative effects .

Antimicrobial Activity

Phthalazine derivatives have also been investigated for their antimicrobial properties. A study indicated that certain phthalazine hybrids exhibited significant antibacterial activity against various bacterial strains, suggesting a broader spectrum of biological activity for compounds like this compound .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that these compounds may act through multiple pathways:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : Disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological activity of triazolophthalazine derivatives is highly dependent on substituents at the 3- and 6-positions of the fused triazole-phthalazine system. Key analogs include:

Compound Name Substituents (Position 3 / Position 6) Key Activity Reference ID
Target Compound 3: Triazole; 6: (E)-2-ethoxybenzylidene hydrazinyl Anticancer, bromodomain inhibition
6-[2-(4-Chlorobenzylidene)hydrazinyl]-3-propyl 3: Propyl; 6: 4-chlorobenzylidene hydrazinyl Anticancer (Topo II inhibition)
6-Alkoxy-[1,2,4]triazolo[3,4-a]phthalazines 3: Variable; 6: Alkoxy groups (e.g., ethoxy, methoxy) Anticonvulsant
3-Methyl-6-(4-methylphenyl) 3: Methyl; 6: 4-methylphenyl Structural studies (X-ray crystallography)
6-(Trifluoromethyl)-3-propyl 3: Propyl; 6: Trifluoromethyl Bromodomain inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance DNA intercalation and bromodomain binding. For example, 6-(trifluoromethyl)-3-propyl derivatives show potent bromodomain inhibitory effects .
  • Bulkier Substituents (e.g., propyl, phenyl) : May reduce solubility but increase target affinity. The 3-propyl analog in exhibited superior Topo II inhibition over smaller substituents .
Anticancer Activity
  • The target compound’s 2-ethoxybenzylidene group may confer selectivity against colorectal and liver cancers, similar to compound 32 in (IC₅₀ = 2.1–3.8 µM) .
  • In contrast, 6-(4-nitrobenzylidene)hydrazinyl analogs () showed reduced potency (IC₅₀ > 10 µM), suggesting electron-donating groups (e.g., ethoxy) enhance cytotoxicity .
Antimicrobial Activity
  • While the target compound’s antimicrobial data is unspecified, analogs with 4-methoxybenzylidene () exhibited broad-spectrum activity (MIC = 4–16 µg/mL against S. aureus), highlighting the role of substituent polarity .
Bromodomain Inhibition
  • The 3-trifluoromethyl analog () inhibited PCAF bromodomain at IC₅₀ = 0.8 µM, whereas bulkier 3-aryl derivatives (e.g., 4-methylphenyl in ) showed weaker binding, emphasizing the need for compact substituents .

Pharmacokinetic and Structural Insights

  • Solubility : Alkoxy groups (e.g., ethoxy) improve aqueous solubility compared to hydrophobic aryl substituents .
  • Crystallography : The 3-methyl-4-methylphenyl analog () revealed planar geometry conducive to π-π stacking with DNA/base pairs, a feature shared with the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.